2-[(Diethylamino)methyl]-4-fluorophenol
Description
2-[(Diethylamino)methyl]-4-fluorophenol is a phenolic derivative featuring a diethylamino group (-N(CH₂CH₃)₂) attached via a methylene bridge at the ortho position of a 4-fluorophenol scaffold.
Properties
CAS No. |
60460-58-4 |
|---|---|
Molecular Formula |
C11H16FNO |
Molecular Weight |
197.25 g/mol |
IUPAC Name |
2-(diethylaminomethyl)-4-fluorophenol |
InChI |
InChI=1S/C11H16FNO/c1-3-13(4-2)8-9-7-10(12)5-6-11(9)14/h5-7,14H,3-4,8H2,1-2H3 |
InChI Key |
SZUAYIXJGDMIQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylamino)methyl]-4-fluorophenol typically involves the reaction of 4-fluorophenol with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The process may also involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Diethylamino)methyl]-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atom in the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the phenol ring .
Scientific Research Applications
2-[(Diethylamino)methyl]-4-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(Diethylamino)methyl]-4-fluorophenol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological macromolecules, altering their function and activity. The fluorophenol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Key Characteristics (Inferred from Analogous Compounds):
- Molecular Formula: Likely C₁₁H₁₅FNO (based on substitution patterns of similar compounds).
- Molecular Weight : ~195.24 g/mol (calculated).
- Physicochemical Properties: Predicted boiling point and density may align with ethylamino analogs (e.g., 254.0±25.0 °C and 1.126±0.06 g/cm³ for the ethylamino variant) .
- Applications: Potential use in biochemical research or as a precursor for fluorescent probes, inferred from structurally related Schiff bases and benzimidazoles .
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The table below highlights critical differences between 2-[(Diethylamino)methyl]-4-fluorophenol and selected analogs:
Key Findings from Comparative Studies
Substituent Effects on Fluorescence: The Schiff base C2 demonstrates enhanced fluorescence quantum yield (55.7%) compared to simpler phenolic derivatives due to intramolecular charge transfer (ICT) and ESIPT mechanisms . Diethylamino groups in etometazen contribute to lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted applications .
Electronic and Solubility Profiles: Ethylamino/diethylamino groups increase basicity and solubility in polar solvents. For example, 2-[(Ethylamino)methyl]-4-fluorophenol is water-miscible under acidic conditions . Methoxy and nitro substituents (e.g., in C3 from ) redshift emission wavelengths but reduce solubility .
Toxicological Considerations: Limited toxicology data exist for amino-methylphenol derivatives. General safety protocols (e.g., eye/skin flushing, medical consultation) are recommended, as seen in 4-amino-2-phenylphenol handling guidelines .
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